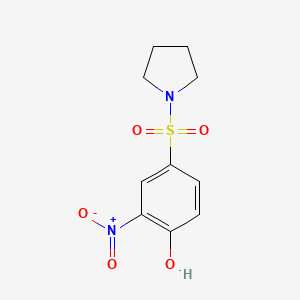

2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

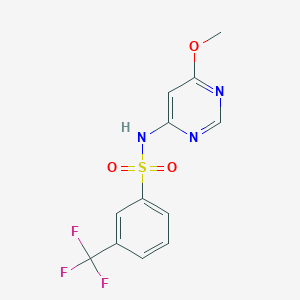

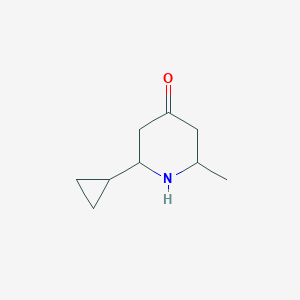

2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol is a compound used for proteomics research . It has a molecular formula of C10H12N2O5S and a molecular weight of 272.28 .

Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring, such as 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis

The pyrrolidine ring in the structure of 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol is a five-membered nitrogen heterocycle. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Applications De Recherche Scientifique

Organic Synthesis Methodologies

Polysubstituted 4-(phenoxymethyl)-3-pyrrolines and their isomers have been synthesized through a one-pot coupling process involving propargylamine, vinyl sulfone (or nitroalkene), and phenolic derivatives. This methodology leverages sequential integration of Cu-catalyzed cycloaddition and Pd-catalyzed allylic substitution reactions (Clique, Vassiliou, Monteiro, & Balme, 2002).

Chemical Sensing and Detection

4-Nitrophenolates, derivatives related to 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol, have been explored for their application in chemical sensing. A study demonstrated the use of a calix[4]pyrrole–4-nitrophenolate complex as a colourimetric sensor for halide anions. The sensor operates by displacing the phenolate anion with fluoride, restoring the characteristic yellow color of the free 4-nitrophenolate anion in solutions (Gale, Twyman, Handlin, & Sessler, 1999).

Environmental Monitoring

A novel pyridine diketopyrrolopyrrole-functionalized graphene oxide (PDPP–GO) composite was developed for the highly sensitive detection of 4-nitrophenol (4-NP), a pollutant in the environment. This sensor demonstrates remarkable sensitivity, stability, selectivity, and reproducibility in detecting 4-NP, showcasing the potential of derivatives of 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol in environmental monitoring applications (Jia, Hao, Wang, Yang, & Liu, 2023).

Chemical Reactions and Mechanisms

The study of sulfamate esters, structurally related to 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol, has provided insights into their aminolysis mechanisms. These esters serve as models for enzyme inhibitors, offering a deeper understanding of their reactivity and potential applications in medicinal chemistry (Spillane, O'Byrne, & McCaw, 2008).

Orientations Futures

The future directions for research on 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol and similar compounds could involve further exploration of their biological activities and potential applications in medicine. The pyrrolidine ring is a versatile scaffold that can be used to design new compounds with different biological profiles . Further modifications could be made to investigate how the chiral moiety influences kinase inhibition .

Propriétés

IUPAC Name |

2-nitro-4-pyrrolidin-1-ylsulfonylphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5S/c13-10-4-3-8(7-9(10)12(14)15)18(16,17)11-5-1-2-6-11/h3-4,7,13H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTJUZDQFHQQQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2723561.png)

![Methyl (1R,4S,6R)-6-amino-2-oxabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride](/img/structure/B2723568.png)

![2-[4-(2-Hydroxyethyl)-1,4,7-triazonan-1-yl]ethan-1-ol trihydrochloride](/img/structure/B2723571.png)

![N-(1-Cyanocyclobutyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-B]pyridine-4-carboxamide](/img/structure/B2723573.png)

![3-tert-butyl-5,9-dimethyl-7H-furo[3,2-g]chromene-7-thione](/img/structure/B2723574.png)

![5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2723579.png)